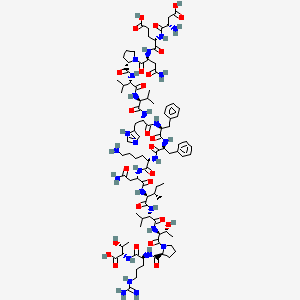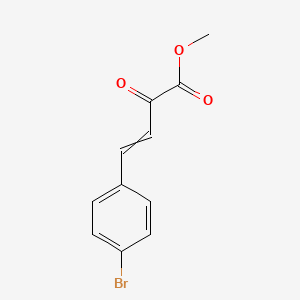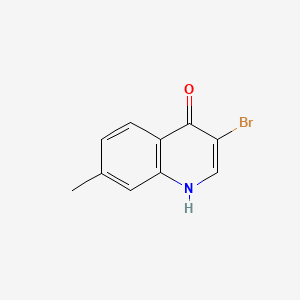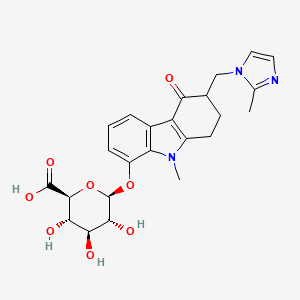
Dirucotide
Descripción general
Descripción
Dirucotide is a synthetic peptide consisting of 17 amino acids. It was developed for the treatment of multiple sclerosis, a chronic autoimmune disease affecting the central nervous system . The sequence of these 17 amino acids is identical to a portion of human myelin basic protein, which is a key component of the myelin sheath that insulates nerve fibers .
Aplicaciones Científicas De Investigación
Dirucotide has been extensively studied for its potential therapeutic applications in multiple sclerosis. It has shown promise in delaying disease progression in patients with specific genetic markers (HLA-DR2 or HLA-DR4) .
Chemistry: In chemistry, this compound serves as a model peptide for studying peptide synthesis and purification techniques .
Biology: In biological research, this compound is used to investigate the mechanisms of autoimmune diseases and the role of myelin basic protein in the immune response .
Medicine: In medicine, this compound is being evaluated in clinical trials for its efficacy in treating multiple sclerosis. It has shown potential in reducing the frequency and severity of relapses in patients with the disease .
Industry: In the pharmaceutical industry, this compound is being developed as a therapeutic agent for multiple sclerosis. Its production involves advanced peptide synthesis and purification technologies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dirucotide is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The peptide chain is elongated by coupling the carboxyl group of the incoming amino acid to the amino group of the growing chain. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using techniques such as ion exchange chromatography and high-performance liquid chromatography . These methods ensure high purity and yield of the final product, which is crucial for its therapeutic application .
Análisis De Reacciones Químicas
Types of Reactions: Dirucotide primarily undergoes hydrolysis reactions, where the peptide bonds are cleaved by water molecules. This reaction is catalyzed by proteolytic enzymes in biological systems .
Common Reagents and Conditions: In laboratory settings, this compound can be hydrolyzed using acidic or basic conditions. For example, hydrochloric acid or sodium hydroxide can be used to break down the peptide into its constituent amino acids .
Major Products: The major products of this compound hydrolysis are the individual amino acids that make up the peptide sequence. These include aspartic acid, glutamic acid, asparagine, proline, valine, histidine, phenylalanine, lysine, isoleucine, and threonine .
Mecanismo De Acción
Dirucotide exerts its effects by inducing immunological tolerance to myelin basic protein. This is achieved by administering high doses of the peptide intravenously, which suppresses the immune response against myelin basic protein . The peptide binds to major histocompatibility complex molecules on antigen-presenting cells, preventing the activation of autoreactive T cells that target myelin .
Similar Compounds:
- Glatiramer acetate: Another synthetic peptide used for the treatment of multiple sclerosis. It consists of a mixture of random polymers of four amino acids (glutamic acid, lysine, alanine, and tyrosine) .
- Interferon beta: A protein used to modulate the immune response in multiple sclerosis patients .
Uniqueness: this compound is unique in its specific sequence of 17 amino acids that mimic a portion of human myelin basic protein. This targeted approach allows for the induction of immunological tolerance in patients with specific genetic markers, making it a promising therapeutic agent for multiple sclerosis .
Propiedades
IUPAC Name |
(4S)-5-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H141N25O26/c1-11-48(8)72(88(139)112-71(47(6)7)87(138)114-73(49(9)118)90(141)117-36-22-29-63(117)83(134)104-56(28-20-34-100-92(97)98)78(129)115-74(50(10)119)91(142)143)113-82(133)61(41-65(95)120)107-76(127)55(27-18-19-33-93)103-79(130)58(37-51-23-14-12-15-24-51)105-80(131)59(38-52-25-16-13-17-26-52)106-81(132)60(39-53-43-99-44-101-53)108-85(136)69(45(2)3)111-86(137)70(46(4)5)110-84(135)64-30-21-35-116(64)89(140)62(42-66(96)121)109-77(128)57(31-32-67(122)123)102-75(126)54(94)40-68(124)125/h12-17,23-26,43-50,54-64,69-74,118-119H,11,18-22,27-42,93-94H2,1-10H3,(H2,95,120)(H2,96,121)(H,99,101)(H,102,126)(H,103,130)(H,104,134)(H,105,131)(H,106,132)(H,107,127)(H,108,136)(H,109,128)(H,110,135)(H,111,137)(H,112,139)(H,113,133)(H,114,138)(H,115,129)(H,122,123)(H,124,125)(H,142,143)(H4,97,98,100)/t48-,49+,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTCWZRPYFBGLQ-WMCRPSJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H141N25O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336603 | |
| Record name | Dirucotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2013.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The apparent mechanism of action of MBP8298 is the induction or restoration of immunological tolerance with respect to ongoing immune attack at this molecular site. High doses of antigen delivered periodically by the intravenous route are expected to suppress immune responses to the administered substance. The potential benefit of MBP8298 for any individual patient is therefore expected to be related to the extent to which his or her disease process is dominated by autoimmune attack at the site represented by this synthetic peptide. | |
| Record name | Dirucotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
152074-97-0 | |
| Record name | Dirucotide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152074970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dirucotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dirucotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphos](/img/no-structure.png)
![Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B599012.png)
![6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B599013.png)
![tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599014.png)





